Sulphamoprine is derived from sulfanilamide, a compound that was first synthesized in the early 20th century. It belongs to the class of sulfonamides, which are synthetic antimicrobial agents that contain a sulfonamide group.
Sulphamoprine is classified as an antibiotic and falls under the category of sulfonamides. It is often used in combination with other antibiotics to enhance its efficacy against various bacterial infections.
The synthesis of Sulphamoprine typically involves the reaction of sulfanilamide with 4-aminobenzenesulfonamide. The process can be conducted through various methods, including:
The synthesis process generally requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to monitor the progress of the synthesis and assess purity.
Sulphamoprine has a molecular formula of CHNOS, with a molecular weight of approximately 278.34 g/mol. Its structure includes:
The compound's structure can be represented in various forms, including 2D structural formulas and 3D molecular models. The key functional groups contribute to its solubility and biological activity.
Sulphamoprine undergoes several chemical reactions that can modify its properties and enhance its antibacterial activity:
Reactions involving Sulphamoprine are often studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to elucidate reaction pathways and product identities.
The primary mechanism of action for Sulphamoprine involves competitive inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), Sulphamoprine prevents bacteria from synthesizing folate, leading to impaired nucleic acid synthesis and ultimately bacterial cell death.
Studies have shown that Sulphamoprine exhibits a high affinity for dihydropteroate synthase, making it effective against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values vary depending on the bacterial species but generally indicate potent antibacterial activity.
Sulphamoprine has several applications in both veterinary and human medicine:
Sulphamoprine continues to be an important compound in the field of antibiotics, contributing to our understanding of bacterial resistance and treatment strategies. Its synthesis, mechanism of action, and applications highlight its relevance in both clinical and research settings.
The inception of sulfonamide therapeutics marks a revolutionary advancement in antimicrobial chemotherapy. Gerhard Domagk’s 1932 discovery of Prontosil rubrum—a red azo dye derivative—demonstrated unprecedented efficacy against streptococcal infections in vivo, an achievement that garnered the 1939 Nobel Prize in Physiology or Medicine [5] [7]. Subsequent research by Ernest Fourneau’s team at the Pasteur Institute revealed that Prontosil acted as a prodrug, metabolizing in vivo to the bioactive moiety sulfanilamide (para-aminobenzenesulfonamide) [4] [7]. This finding ignited extensive structural derivatization efforts, yielding agents such as sulfapyridine (1938, pneumonia), sulfathiazole (1942, wound infections), and sulfadiazine (1940s, broad-spectrum use) [4] [8].
Sulfonamides emerged as the first systemic, broad-spectrum antibacterials predating penicillin, profoundly impacting World War II medicine. Their bacteriostatic action stemmed from competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate biosynthesis [2] [7]. By the 1960s, sulfonamide diversification extended beyond antibacterials to include diuretics (e.g., furosemide), hypoglycemics (e.g., tolbutamide), and carbonic anhydrase inhibitors (e.g., acetazolamide), establishing the pharmacophore’s versatility [4] [6].
Table 1: Key Milestones in Sulfonamide Drug Development
Year | Compound | Therapeutic Advance |
---|---|---|
1932 | Prontosil | First synthetic systemic antibacterial prodrug |
1936 | Sulfanilamide | Active metabolite of Prontosil identified |
1938 | Sulfapyridine | Efficacy against pneumococcal pneumonia |
1942 | Sulfathiazole | Topical application for wound infections |
1952 | Acetazolamide | First non-antibacterial sulfonamide (diuretic) |
1962 | Trimethoprim | Synergistic DHPS/DHFR inhibitor combination |
Sulphamoprine (Chemical Abstracts Service registry number 155-91-9) represents a structurally optimized sulfonamide derivative. Its molecular formula, C₁₂H₁₄N₄O₄S, and weight of 310.329 g/mol, distinguish it from simpler analogues like sulfanilamide (172.20 g/mol) [1]. The compound’s defining features include:
COC1=CC(OC)=NC(NS(=O)(=O)C2=CC=C(N)C=C2)=N1
[1]. Pharmacophore analysis classifies Sulphamoprine as a diaminopyrimidine-sulfonamide hybrid. Its core structure incorporates two critical pharmacophoric elements:
Table 2: Chemical Properties of Sulphamoprine
Property | Value |
---|---|
IUPAC Name | 4-Amino-N-(4,6-dimethoxypyrimidin-2-yl)benzenesulfonamide |
Molecular Formula | C₁₂H₁₄N₄O₄S |
Molecular Weight | 310.329 g/mol |
XLogP | 1.1 (calculated) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 7 |
SMILES | COC1=CC(OC)=NC(NS(=O)(=O)C2=CC=C(N)C=C2)=N1 |
InChI Key | RMSFTZDTJHYIFE-UHFFFAOYSA-N |
Sulphamoprine exhibits targeted activity against evolutionarily divergent forms of dihydropteroate synthase (DHPS). A seminal 1996 study identified it among sulfonamides "highly active against DHPS from Toxoplasma gondii, Pneumocystis carinii, and Mycobacterium avium" [1]. This specificity arises from:
The compound’s therapeutic scope encompasses neglected tropical diseases and opportunistic infections. Its physicochemical properties—moderate lipophilicity (LogP ~1.1), low molecular weight, and balanced hydrogen bonding capacity—facilitate tissue penetration, critical for targeting intracellular pathogens like Toxoplasma [1] [4]. Sulphamoprine exemplifies pharmacophore optimization to transcend classical sulfonamide limitations, including resistance and spectrum restrictions [2] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7